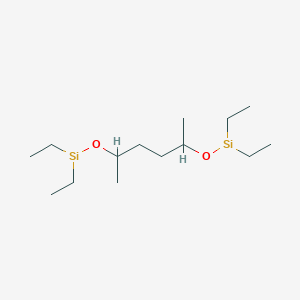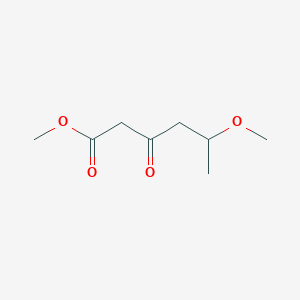![molecular formula C14H24N2O3 B14505759 3,3-Diethyl-1-[(morpholin-4-yl)methyl]piperidine-2,4-dione CAS No. 64318-17-8](/img/structure/B14505759.png)
3,3-Diethyl-1-[(morpholin-4-yl)methyl]piperidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Diethyl-1-[(morpholin-4-yl)methyl]piperidine-2,4-dione is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with diethyl groups and a morpholine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethyl-1-[(morpholin-4-yl)methyl]piperidine-2,4-dione typically involves multi-step reactions. One common method starts with the reaction of pyruvic acid, oxalyl chloride, and morpholine in dichloromethane to obtain 1-(morpholin-4-yl)propane-1,2-dione . This intermediate is then further reacted with diethylamine and piperidine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Diethyl-1-[(morpholin-4-yl)methyl]piperidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
3,3-Diethyl-1-[(morpholin-4-yl)methyl]piperidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,3-Diethyl-1-[(morpholin-4-yl)methyl]piperidine-2,4-dione involves its interaction with specific molecular targets. The morpholine moiety can interact with various enzymes and receptors, modulating their activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, influencing its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one
- 3-(Morpholin-4-yl)propane-2,3-dione 4-allylthiosemicarbazone
- 4-Morpholinopiperidine
Uniqueness
3,3-Diethyl-1-[(morpholin-4-yl)methyl]piperidine-2,4-dione is unique due to its specific substitution pattern on the piperidine ring and the presence of both diethyl and morpholine groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
64318-17-8 |
|---|---|
Molekularformel |
C14H24N2O3 |
Molekulargewicht |
268.35 g/mol |
IUPAC-Name |
3,3-diethyl-1-(morpholin-4-ylmethyl)piperidine-2,4-dione |
InChI |
InChI=1S/C14H24N2O3/c1-3-14(4-2)12(17)5-6-16(13(14)18)11-15-7-9-19-10-8-15/h3-11H2,1-2H3 |
InChI-Schlüssel |
DGATZXAKXNPODI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C(=O)CCN(C1=O)CN2CCOCC2)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl (Z)-2-[(4-chlorophenyl)diazenyl]-3-hydroxy-4-oxobut-2-enoate](/img/structure/B14505689.png)
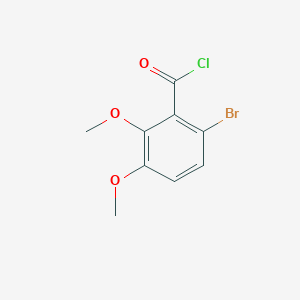
![Glycyl-N-[2-(3,4-dihydroxyphenyl)ethyl]-L-prolinamide](/img/structure/B14505699.png)
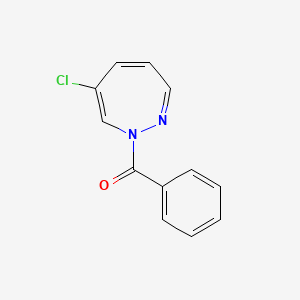
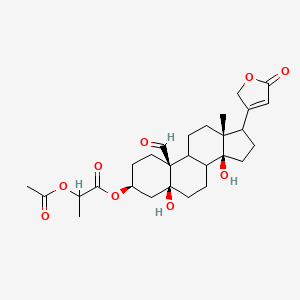
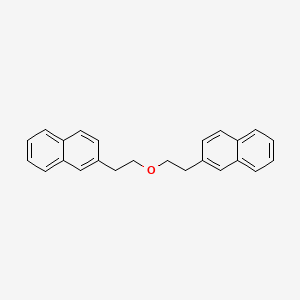
![hexyl N-[amino(methylsulfanyl)methylidene]carbamate](/img/structure/B14505710.png)
![[(But-2-en-1-yl)amino]acetonitrile](/img/structure/B14505714.png)
![(3R,5S)-3-Ethenyl-4-oxa-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14505717.png)
![1,1'-[(2R,5S)-2,5-Dimethylpiperazine-1,4-diyl]bis(2-chloroethan-1-one)](/img/structure/B14505722.png)
![N-{4-[(Cyclohexylcarbamoyl)amino]benzoyl}glycine](/img/structure/B14505723.png)

